molecular formula C21H15N3O3S B11532564 (5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11532564
M. Wt: 389.4 g/mol
InChI Key: IXAPDAFCEZGBHW-GZTJUZNOSA-N
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Description

(5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an indole moiety, a phenyl group, and a diazinane ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the acetyl group. The phenyl group is then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization, chromatography, and distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

(5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-THIOUREA
  • (5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-THIOCARBAMATE
  • (5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-THIOURETHANE

Uniqueness

(5E)-5-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and structural features. The presence of the indole moiety, phenyl group, and diazinane ring with a sulfanyl group provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

(5E)-5-[(1-acetylindol-3-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H15N3O3S/c1-13(25)23-12-14(16-9-5-6-10-18(16)23)11-17-19(26)22-21(28)24(20(17)27)15-7-3-2-4-8-15/h2-12H,1H3,(H,22,26,28)/b17-11+

InChI Key

IXAPDAFCEZGBHW-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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